1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
CAS No.: 2034384-34-2
Cat. No.: VC11801018
Molecular Formula: C14H20N6O4S
Molecular Weight: 368.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034384-34-2 |
|---|---|
| Molecular Formula | C14H20N6O4S |
| Molecular Weight | 368.41 g/mol |
| IUPAC Name | N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H20N6O4S/c1-19-9-11(7-16-19)13-17-12(24-18-13)8-15-14(21)10-3-5-20(6-4-10)25(2,22)23/h7,9-10H,3-6,8H2,1-2H3,(H,15,21) |
| Standard InChI Key | OLFOZGUAVPCQIO-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
| Canonical SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Introduction
1-Methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a methanesulfonyl group, and a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, although detailed pathways are not widely documented in reliable sources. Generally, such syntheses require careful control of conditions to achieve the desired purity and yield.
Biological Activities and Applications
Preliminary studies suggest that compounds similar to 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide exhibit various biological activities, including:
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Antimicrobial Properties: Compounds with similar structures have shown potential against microbial infections.
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Anti-inflammatory Properties: These compounds may also possess anti-inflammatory effects, which are valuable in treating conditions involving inflammation.
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Anticancer Properties: Some related compounds have demonstrated anticancer activities, making them candidates for further research in oncology.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for identifying potential therapeutic targets. Techniques such as molecular docking simulations and binding affinity assays can elucidate these interactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine | Contains an imidazolidine ring | Different heterocyclic structure |
| 1-Methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine | Features a thiophene ring | Distinctive sulfur-containing heterocycle |
| N-[3-Methyl-(1,2,4)oxadiazol]-piperidine | Lacks the methanesulfonamide group | Simpler structure without sulfonic acid functionality |
These comparisons highlight the unique structural complexity and potential biological activity of 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide.
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